(D-Leu6,pro-nhet9)-lhrh (4-9) is a synthetic analog of gonadotropin-releasing hormone, designed to enhance the stability and efficacy of gonadotropin-releasing hormone analogs. This compound is utilized in various therapeutic applications, particularly in treating endocrine disorders and certain types of cancer. The compound's chemical identification number is 202333-85-5, and it is characterized by the molecular formula with a molecular weight of approximately 774.95 g/mol .
This compound belongs to a class of peptides known as gonadotropin-releasing hormone analogs. These analogs are crucial in regulating the release of hormones such as luteinizing hormone and follicle-stimulating hormone from the pituitary gland, which are essential for reproductive function. The development of (D-Leu6,pro-nhet9)-lhrh (4-9) stems from the need for more stable and effective therapeutic agents that can mimic the natural gonadotropin-releasing hormone while exhibiting improved pharmacological properties .
The synthesis of (D-Leu6,pro-nhet9)-lhrh (4-9) primarily employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The synthesis process involves several key steps:
In industrial settings, the production follows similar steps but on a larger scale, incorporating automation and optimized reaction conditions to enhance yield and purity. Advanced purification techniques are employed to ensure that the final product meets therapeutic standards.
The molecular structure of (D-Leu6,pro-nhet9)-lhrh (4-9) can be represented by its chemical formula . The structure includes multiple amino acid residues that contribute to its biological activity. The specific arrangement of these residues is critical for its interaction with gonadotropin-releasing hormone receptors .
(D-Leu6,pro-nhet9)-lhrh (4-9) can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
The mechanism of action for (D-Leu6,pro-nhet9)-lhrh (4-9) involves its binding to the gonadotropin-releasing hormone receptor, which is classified as a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate the secretion of gonadotropins such as luteinizing hormone and follicle-stimulating hormone. This process plays a vital role in reproductive health by modulating sex hormone levels .
(D-Leu6,pro-nhet9)-lhrh (4-9) has numerous scientific applications:
This comprehensive analysis highlights the significance of (D-Leu6,pro-nhet9)-lhrh (4-9) in both research and clinical applications, emphasizing its role in advancing therapeutic strategies for various health issues related to hormonal regulation.
(D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9) represents a strategically truncated fragment of the full decapeptide LHRH (1-10) hormone, retaining residues 4-9 with targeted modifications at positions 6 and 9. This hexapeptide exemplifies key principles in peptide hormone engineering: backbone minimization and conformational stabilization. Researchers have systematically explored cyclization strategies to overcome the inherent proteolytic susceptibility of linear LHRH analogs. As demonstrated in studies of cyclic leuprolide analogs, macrocyclic structures formed between residues 4-9 significantly enhance enzymatic stability by restricting conformational flexibility—a critical vulnerability exploited by neutral endopeptidases and angiotensin-converting enzymes that typically cleave at Trp³-Ser⁴ and Ser⁴-Tyr⁵ bonds in linear analogs [3].
The incorporation of D-amino acid substitutions at position 6 (D-Leu⁶) serves dual purposes: it disrupts protease recognition motifs while promoting β-turn formation essential for bioactive conformation. This design philosophy is evident in cyclo(4-9)[Lys⁴, D-Trp⁶, Glu⁹]LHRH, which demonstrated enhanced stability while maintaining receptor activation capabilities comparable to native LHRH in pituitary gene expression studies. Nuclear magnetic resonance (NMR) analyses of such cyclic analogs reveal clustered aromatic rings (His², Trp³, Tyr⁵) that mimic the topology required for GnRH receptor binding [3].
Table 1: Structural Characteristics of Key LHRH Analogs and Fragments [3] [7] [9]
Compound Name | Sequence/Modifications | Molecular Weight | Structural Features |
---|---|---|---|
(D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9) | H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 774.95 Da | Truncated hexapeptide with C-terminal ethylamide |
Leuprolide (Full) | Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 1209.5 Da | Full agonist with D-Leu⁶ and Pro-NHEt⁹ |
Cyclo(4-9)[Lys⁴,D-Trp⁶,Glu⁹]LHRH | Cyclic structure with Lys⁴-Glu⁹ bond | ~900 Da (estimated) | Macrocyclic constraint enhancing stability |
Native LHRH | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 1182 Da | Unmodified decapeptide |
This hexapeptide fragment maintains the core structural signature of first-generation GnRH agonists through its position-specific modifications: D-Leu⁶ and Pro-NHEt⁹. These modifications directly derive from leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), a clinically deployed GnRH agonist whose C-terminal segment is precisely mirrored in (D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9) [9]. Analytical chemistry identifies this hexapeptide as "Leuprorelin Impurity 16" during quality control assessments of pharmaceutical-grade leuprolide, confirming its status as a synthetic byproduct or degradation fragment of the parent agonist [7] [9].
The conserved C-terminal motif (-Leu-Arg-Pro-NHEt) shared with other GnRH agonists like triptorelin and goserelin underscores its functional significance. This segment contributes substantially to receptor binding affinity despite the absence of the N-terminal pyroGlu-His-Trp domain required for receptor activation. Bachem's impurity profiling catalog lists over a dozen leuprolide-related analogs, including (D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9), highlighting its role as a reference standard for characterizing synthetic peptides and degradation pathways in pharmaceutical development [9].
Table 2: Relationship of (D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9) to Leuprolide and Structural Analogs [7] [9] [10]
Compound | Structural Relationship to (D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9) | Primary Use Context |
---|---|---|
Leuprolide (Leuprorelin) | Parent compound containing identical residues 6-9 and C-terminal modification | Prostate cancer, endometriosis treatment |
(Des-Gly¹⁰,D-Leu⁶,D-Leu⁷,Pro-NHEt⁹)-LHRH | D-Leu⁷ substitution instead of natural L-Leu | Pharmaceutical impurity reference |
(Des-Gly¹⁰,Des-Ser⁴,D-Leu⁶,Pro-NHEt⁹)-LHRH | Deletion of Ser⁴ residue | Stability/degradation studies |
(Des-Gly¹⁰,D-Ser⁴,D-Leu⁶,Pro-NHEt⁹)-LHRH | D-Ser⁴ stereoisomerism | Structure-activity relationship studies |
(D-Leu⁶,Val⁷)-LH-RH (1-9) Ethyl Amide | Position 7 substitution (Val vs Leu) | Bioactivity comparison |
The D-Leu⁶ substitution fundamentally alters the protease vulnerability profile compared to native LHRH. Enzymatic degradation studies demonstrate that replacement of Gly⁶ with D-Leu sterically hinders cleavage by endopeptidases, extending plasma half-life. This modification induces a type II' β-turn conformation between Tyr⁵ and Leu⁷ residues, stabilizing the bioactive topology recognized by the GnRH receptor [3]. The D-amino acid's inverted chirality disrupts substrate recognition by zinc metallopeptidases responsible for rapid clearance of the native peptide, effectively increasing proteolytic resistance 3-5 fold according to kidney membrane preparation assays [3].
The Pro-NHEt⁹ modification (proline ethylamide) serves multiple biochemical purposes: it eliminates the C-terminal carboxyl group susceptible to carboxypeptidases, mimics the carboxamide terminus of native LHRH, and provides lipophilic character that enhances membrane interactions. This ethylamide cap contributes significantly to receptor binding affinity—studies on related analogs show 40-60% reductions in binding potency when replaced with free acid or methylamide termini [3] [7].
The hexapeptide truncation itself (residues 4-9) represents a radical departure from full-length agonists. While insufficient for receptor activation due to lacking the N-terminal tripeptide (pGlu-His-Trp) essential for signal transduction, this fragment retains measurable receptor affinity. This suggests its potential utility as a competitive partial antagonist or as a scaffold for developing receptor-targeted conjugates. Research on similar truncated sequences indicates they may interfere with full agonist binding at concentrations approximately 100-fold higher than native LHRH, hinting at possible regulatory functions [3] [8].
Table 3: Bioactivity Implications of Position-Specific Modifications [3] [7]
Modification | Structural Consequence | Functional Impact | Experimental Evidence |
---|---|---|---|
D-Leu⁶ at Position 6 | β-turn induction between Tyr⁵-D-Leu⁶; Steric hindrance | Enhanced enzymatic stability (3-5 fold increase in half-life) | Neutral endopeptidase resistance in kidney membrane assays |
Pro-NHEt⁹ at Position 9 | C-terminal carboxamide mimic; Increased lipophilicity | Improved receptor binding affinity; Reduced carboxypeptidase degradation | 40-60% higher binding vs. free acid analogs in receptor studies |
Hexapeptide Truncation (Residues 4-9) | Removal of N-terminal activation domain | Loss of agonistic activity; Retained receptor affinity | Partial antagonism at high concentrations (>100µM) in competitive binding |
Combined D-Leu⁶/Pro-NHEt⁹ | Stabilized bioactive conformation | Synergistic stability enhancement | Improved pharmacokinetics in preclinical models vs single modifications |
The combinatorial effect of these modifications—D-amino acid incorporation, C-terminal capping, and strategic cyclization—creates a foundation for developing metabolically stable peptide therapeutics with tunable receptor interactions. This hexapeptide exemplifies how systematic structure-activity relationship studies drive peptide hormone engineering toward compounds with optimized pharmaceutical properties [3] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7